molecular formula C10H18FNO2S B15277454 tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate

tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate

Cat. No.: B15277454
M. Wt: 235.32 g/mol
InChI Key: LYWOSJYWOHDCQA-SFYZADRCSA-N
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Description

tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring with a fluorine atom at the 4th position, a mercapto group at the 3rd position, and a tert-butyl ester group at the 1st position

Preparation Methods

The synthesis of tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Fluorination: Introduction of the fluorine atom at the 4th position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Mercapto Group Introduction: The mercapto group can be introduced using thiolating agents such as thiourea or thiol derivatives.

    Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and mercapto group play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C10H18FNO2S

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl (3S,4R)-4-fluoro-3-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C10H18FNO2S/c1-10(2,3)14-9(13)12-5-4-7(11)8(15)6-12/h7-8,15H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

LYWOSJYWOHDCQA-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)S)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)S)F

Origin of Product

United States

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